1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 103984-26-5
Cat. No.: VC11674659
Molecular Formula: C12H11N5
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103984-26-5 |
|---|---|
| Molecular Formula | C12H11N5 |
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | 1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H11N5/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15) |
| Standard InChI Key | HMFJTCIVXMZQIC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N |
Introduction
1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine class. It features a fused pyrazole and pyrimidine ring system with a p-tolyl group attached, which enhances its chemical properties and biological activities. This compound is primarily recognized for its role in biochemical pathways, particularly in the modulation of protein phosphatases.
Biological Activities
1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown significant biological activity, particularly as an inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes are vital in regulating various cellular functions, including cell cycle progression and signal transduction pathways. By modulating these phosphatases, this compound can influence smooth muscle contraction and other physiological processes.
Applications in Research and Medicine
This compound is primarily used in medicinal chemistry and pharmacology due to its role as a phosphatase inhibitor. It is a candidate for developing treatments for diseases where these enzymes play a critical role, such as cancer and cardiovascular disorders. The unique structure of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine allows for further modifications that may enhance its efficacy and specificity against various biological targets.
Availability and Suppliers
1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is available for purchase from commercial vendors like Sigma-Aldrich . This availability indicates its use in life science research, particularly in studying cellular processes and protein interactions.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C12H11N5 | 225.25 g/mol | PP1 and PP2A inhibitor |
| 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C16H19N5 | 281.36 g/mol | Known as PP1, a protein tyrosine phosphatase inhibitor |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume